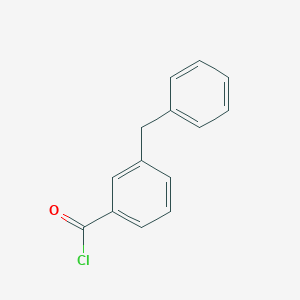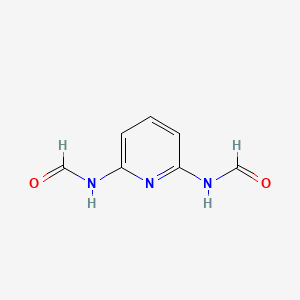
N,N'-Pyridine-2,6-diyldiformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Pyridine-2,6-diyldiformamide is a compound derived from pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two formamide groups attached to the 2 and 6 positions of the pyridine ring. It is known for its versatile applications in various fields of chemistry and industry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Pyridine-2,6-diyldiformamide can be synthesized through the condensation reaction of pyridine-2,6-dicarboxylic acid with formamide. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide groups .
Industrial Production Methods
On an industrial scale, the production of N,N’-Pyridine-2,6-diyldiformamide may involve similar condensation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Pyridine-2,6-diyldiformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amines.
Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid or its derivatives.
Reduction: Pyridine-2,6-diamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N,N’-Pyridine-2,6-diyldiformamide has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which N,N’-Pyridine-2,6-diyldiformamide exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine ring and the formamide groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic behavior .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of N,N’-Pyridine-2,6-diyldiformamide.
Pyridine-2,6-diamine: A reduction product of N,N’-Pyridine-2,6-diyldiformamide.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with different substitution patterns.
Uniqueness
N,N’-Pyridine-2,6-diyldiformamide is unique due to its specific substitution pattern, which allows it to form stable complexes with metals and participate in a variety of chemical reactions. Its dual formamide groups provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
72966-90-6 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(6-formamidopyridin-2-yl)formamide |
InChI |
InChI=1S/C7H7N3O2/c11-4-8-6-2-1-3-7(10-6)9-5-12/h1-5H,(H2,8,9,10,11,12) |
InChI Key |
SAXTZMGRTZKLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


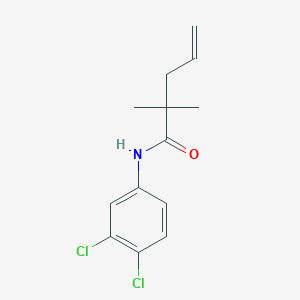
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
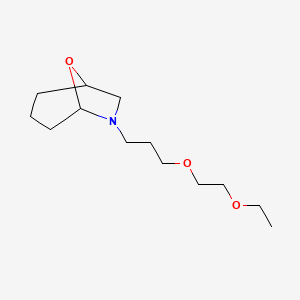

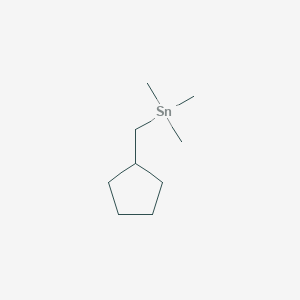
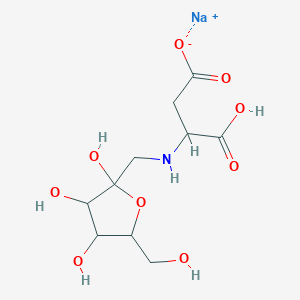
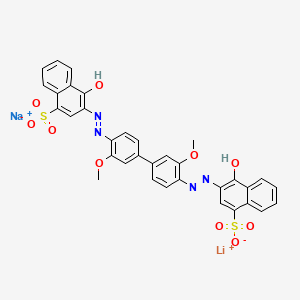
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
